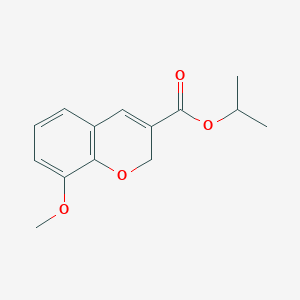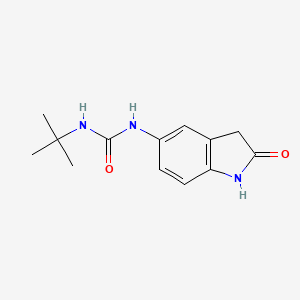![molecular formula C22H21N3S2 B2829510 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 845660-38-0](/img/structure/B2829510.png)
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in the field of medicine. It is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potential antitumor agents . They have also been studied for their inhibitory effects on Mycobacterium tuberculosis bd oxidase .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves a multi-step sequence. Key steps in the synthesis process include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring, followed by the cyclohexanone moiety, and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed in various studies. The crystal structure analysis of representative compounds, along with hydrogen bonding patterns and molecular arrangement present within the molecule, has been described .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines . They have also been studied for their inhibitory effects on Mycobacterium tuberculosis bd oxidase .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The study of molecules like 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine often involves understanding their chemical structure, including the dihedral angles and conformations of their fused rings, as these aspects can significantly influence their chemical reactivity and interactions with biological targets. For example, in a related compound, the fused rings of the thieno[3,2-d]pyrimidine group form specific dihedral angles, indicating the molecule's planar structure, which may be relevant for binding interactions in biological systems (Wen-Jing Li et al., 2007).
Synthetic Pathways
- The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multiple steps and intermediates, offering a wide range of possibilities for chemical modifications and the generation of novel compounds with potentially interesting biological activities. For instance, novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have been synthesized, showcasing the versatility of synthetic strategies in creating diverse derivatives with significant biological activities (H. Hafez et al., 2017).
Biological Activities
- Compounds containing the thieno[2,3-d]pyrimidine moiety are of interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of various substituents can enhance these activities, making these compounds valuable in the development of new therapeutic agents. For example, a study on thienopyrimidine derivatives highlighted their significant antimicrobial and anti-inflammatory activities, suggesting the potential of these compounds in medicinal chemistry (M. Tolba et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S2/c1-2-5-16(6-3-1)13-17-8-10-25(11-9-17)21-20-18(19-7-4-12-26-19)14-27-22(20)24-15-23-21/h1-7,12,14-15,17H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHNVAXQSKGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)
![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)



![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)


![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)

![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)